molecular formula C16H15NO2S2 B4001921 4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one

4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B4001921
M. Wt: 317.4 g/mol
InChI Key: IOJYNHFUBLSJRN-KAMYIIQDSA-N
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Description

4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C16H15NO2S2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.05442107 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fused Heterocycles

The synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrate the powerful synthetic potential of these compounds for generating a diverse array of heterocyclic compounds, including 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and their complex derivatives. This highlights the significance of such compounds in the synthesis of heterocyclic compounds, which could be related to the structural and synthetic applications of "4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one" (Petrov & Androsov, 2013).

Biological and Electrochemical Activity

Research on compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) has summarized their preparation procedures, properties, and a variety of pharmacological activities. This encompasses a comprehensive review of their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities, which may parallel the research interests in derivatives like "this compound" (Boča, Jameson, & Linert, 2011).

Structural Activity Relationships

The exploration of structural activity relationships in thiophene derivatives reveals a vast spectrum of molecular structures arranged according to their therapeutic properties, which can be closely associated with the study and application of "this compound" in developing therapeutic agents with specific biological test systems (Drehsen & Engel, 1983).

Antioxidant and Anti-inflammatory Agents

Research focused on the development of antioxidant and anti-inflammatory agents, particularly through the synthesis of benzofused thiazole derivatives, provides insights into the potential applications of related compounds in medicinal chemistry for the treatment and management of various ailments. This research illustrates the potential of thiazole and benzothiazole derivatives in developing therapeutic agents, which could extend to the applications of "this compound" (Raut et al., 2020).

Properties

IUPAC Name

(4Z)-4-[(3-prop-2-enoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-3-8-19-13-7-5-6-12(10-13)11-14-15(18)21-16(17-14)20-9-4-2/h3-7,10-11H,1-2,8-9H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJYNHFUBLSJRN-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-[3-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.